molecular formula C40H58CuO4 B084220 Abieta-7,13-diene-18-oate CAS No. 10248-55-2

Abieta-7,13-diene-18-oate

Cat. No. B084220
CAS RN: 10248-55-2
M. Wt: 301.4 g/mol
InChI Key: RSWGJHLUYNHPMX-ONCXSQPRSA-M
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Description

Abieta-7,13-diene-18-oate is a compound derived from abietic acid, a primary component of resin acid from coniferous trees. It is of significant interest in organic chemistry due to its complex molecular structure and potential applications.

Synthesis Analysis

A notable study describes a formal total synthesis of related compounds from abietic acid, highlighting key steps like allene photoaddition and conversion of toluene-4-sulfonate into benzoate (Berettoni et al., 1996).

Molecular Structure Analysis

The structure of abieta-7,13-diene-18-oate and its derivatives is characterized by a complex arrangement of rings typical of diterpenoids. This complexity is evident in studies of related compounds, where structural elucidation relies on spectroscopic and chemical data (Matsumoto et al., 1982).

Chemical Reactions and Properties

Photosensitized oxygenation of related abietadienes leads to various products, indicating the reactivity of these compounds under specific conditions (Zelnik et al., 1983). Moreover, aerobic oxidation studies demonstrate the transformation of abietatrienes into hydroperoxy derivatives (Matsushita et al., 2010).

Physical Properties Analysis

The physical properties of abieta-7,13-diene-18-oate and related compounds are often inferred through spectroscopic methods. These studies reveal intricate details about the compound's structure and physical state under various conditions.

Chemical Properties Analysis

Chemical properties, such as reactivity and stability, are investigated through experiments like acid-catalyzed isomerization and oxidation reactions. These studies provide insight into the chemical behavior of abieta-7,13-diene-18-oate derivatives (Cambie et al., 1971).

Scientific Research Applications

  • Photosensitized Oxygenation : A study explored the photosensitized oxygenation of Abieta-7,9(11)-dien-13β-ol, which led to the formation of several compounds including abieta-8,11,13-trien-7-one, and abieta-8,11,13-trien-7α-ol. This research highlights the potential chemical transformations of Abieta derivatives under specific conditions (Zelnik et al., 1983).

  • Isomerization of Abietadienoic Acids : Another study discussed the acid-catalyzed isomerization of abietadienoic acid methyl esters, leading to the formation of various methyl abietadienoates. This process is significant in understanding the chemical behavior of Abieta derivatives (Zinkel, 1991).

  • Inhibitory Effects on Epstein-Barr Virus : Research on the cones of Larix kaempferi yielded abietane diterpenoids, which showed inhibitory effects on Epstein-Barr virus early antigen activation. This suggests potential antiviral applications of Abieta compounds (Ohtsu et al., 2001).

  • Synthesis of Bioactive Terpenes : A study reported a new route to 15-hydroxydehydroabietic acid derivatives from abietic acid, leading to the synthesis of bioactive terpenes. This synthesis pathway is crucial for the development of new compounds with potential therapeutic applications (Alvarez-Manzaneda et al., 2006).

  • Antiproliferative Activity : Diterpenoids isolated from Croton mubango showed antiproliferative activity against various cancer cell lines, indicating the potential of Abieta compounds in cancer research (Isyaka et al., 2019).

  • Antineuroinflammatory Activities : Ent-abietane-type diterpenoids from Chloranthus sessilifolius demonstrated moderate antineuroinflammatory activities. This suggests their potential use in treating neuroinflammatory conditions (Wang et al., 2015).

properties

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/p-1/t16-,17+,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWGJHLUYNHPMX-ONCXSQPRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29O2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

514-10-3 (Parent)
Record name Copper abietate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate

CAS RN

10248-55-2
Record name Copper abietate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, copper salt (1:?), (1R,4aR,4bR,10aR)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1R-(1α,4aβ,4bα,10aα)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.518
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ES Izmest'ev, SV Pestova, DV Petukhov, SA Rubtsova - Chemical Papers, 2022 - Springer
For the first time, dehydroabietane-derived alcohols containing an OH group at the C-7 position were used to produce thioacetates by direct ZnCl 2 -catalyzed substitution of the …
Number of citations: 1 link.springer.com
P Giorni, L Zhang, L Bavaresco, L Lucini, P Battilani - ACS omega, 2023 - ACS Publications
Limited knowledge regarding the susceptibility of grape varieties to ochratoxin A (OTA)-producing fungi is available to date. This study aimed to investigate the susceptibility of different …
Number of citations: 4 pubs.acs.org

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